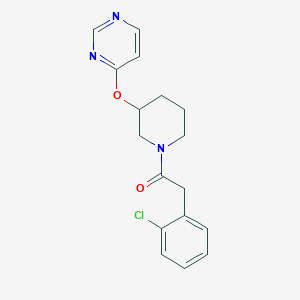methanone CAS No. 477711-17-4](/img/structure/B2672748.png)
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It also contains a pyrazole ring and a phenyl ring attached to a methanone group.Scientific Research Applications
Synthesis and Antibacterial Screening
A novel series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, have been synthesized and evaluated for their antibacterial activities. These compounds were characterized by spectral and analytical data, indicating the potential of similar structures for antimicrobial applications (Landage, Thube, & Karale, 2019).
Optical, Electrical, and Thermal Properties
Research into benzimidazole monomers and oligomers has revealed significant insights into their optical, electrical, electrochemical, and thermal properties. These compounds, including variations of benzimidazole, show promise for applications in materials science due to their band gap values and electrical conductivity, which have been studied using UV-visible spectroscopy, cyclic voltametry, and other techniques (Anand & Muthusamy, 2018).
Anti-inflammatory Activity
A series of novel pyrazole derivatives of gallic acid have been synthesized and evaluated for their anti-inflammatory activity. This study underscores the potential of such compounds in developing new anti-inflammatory drugs (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Antimicrobial and Phytotoxic Screening
Pyrazolines, recognized for their biological and pharmaceutical importance, have been synthesized and subjected to antimicrobial and phytotoxic assays. This research highlights the diverse potential applications of these compounds in addressing microbial infections and assessing phytotoxicity (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).
Anticancer Potential
The exploration of novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) has opened new avenues for anticancer research. Some of these compounds have shown promising results in inhibiting cancer cell growth, suggesting their potential as anticancer agents (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).
These studies collectively demonstrate the multifaceted applications of compounds structurally related to "3-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone" in various fields of scientific research, including antibacterial, anti-inflammatory, and anticancer activities, as well as their significance in material science. The continued investigation of these compounds can contribute significantly to the development of new drugs and materials with enhanced properties.
Future Directions
The future research directions could involve further exploration of the biological activities of this compound and its derivatives, given the wide range of activities exhibited by benzimidazole derivatives . Additionally, the development of efficient synthetic routes for this compound could be another area of focus.
Properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17IN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSNLJOLPWWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)
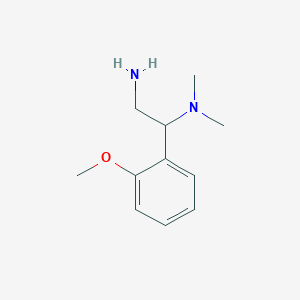
![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)
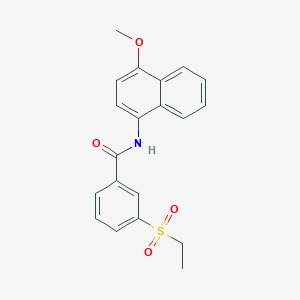
![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)
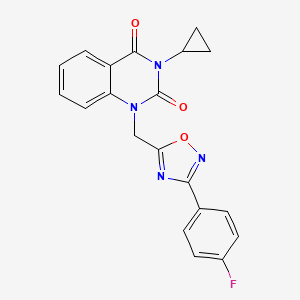
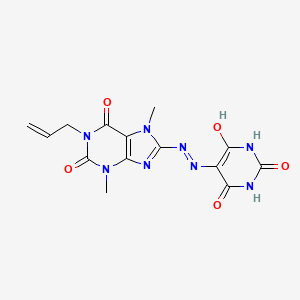
![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)

